![molecular formula C12H15NO B2860947 (3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one CAS No. 56570-34-4](/img/structure/B2860947.png)
(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one
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Description
(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPP is a synthetic organic compound that has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery. In
Scientific Research Applications
Novel Enaminones and Antibacterial Activity
A study on novel enaminones, including “(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one,” revealed their synthesis and potential antibacterial activity. These compounds were tested against various bacterial strains and human cell lines, demonstrating mild antibacterial effects without cytotoxicity. The presence of a hydroxy group in ortho position, combined with a methyl group, significantly impacts their biological activities, suggesting applications in developing non-toxic antibacterial agents (Cindrić et al., 2018).
Zinc(II) Complex as Antimicrobial Agent
Research on the Zinc(II) complex of (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one highlighted its synthesis, structural characterization, and antimicrobial efficacy. This complex showed enhanced antimicrobial activity compared to the free ligand and standard antibiotics against certain Gram-positive and Gram-negative bacteria. The study underscores the compound's potential as a promising antimicrobial agent (Waziri et al., 2023).
Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes
Another study investigated amino acetate functionalized Schiff base organotin(IV) complexes for their anticancer properties. These complexes exhibited significant cytotoxicity against various human tumor cell lines, outperforming some conventional chemotherapy drugs. This research opens avenues for using such complexes as effective anticancer drugs, showcasing the versatile applications of compounds related to “(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one” (Basu Baul et al., 2009).
Potential Molecular Switch
A synthesis and stability study on a potential molecular switch, (Z)-4-(phenylamino)pent-3-en-2-one, demonstrated its potential as a molecular switch through intramolecular proton transfer mechanisms. This research contributes to the development of novel molecular switches for technological applications (Fahid et al., 2017).
Photophysical and Photoelectrochemical Properties
The exploration of ladder-type pentaphenylene dyes for dye-sensitized solar cells, derived from similar compounds, investigated their photophysical and photoelectrochemical properties. This research highlights the potential of using such compounds in developing efficient solar cells, contributing to renewable energy technologies (Zhou et al., 2008).
properties
IUPAC Name |
(Z)-4-(4-methylanilino)pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-4-6-12(7-5-9)13-10(2)8-11(3)14/h4-8,13H,1-3H3/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKBPMZILMKBHJ-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C\C(=O)C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one |
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